2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate
CAS No.: 903587-97-3
Cat. No.: VC0024046
Molecular Formula: C7H8Cl3F3N2O6S2
Molecular Weight: 443.614
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903587-97-3 |
|---|---|
| Molecular Formula | C7H8Cl3F3N2O6S2 |
| Molecular Weight | 443.614 |
| IUPAC Name | 2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C6H7Cl3N2O3S.CHF3O3S/c1-11-3-2-10-5(11)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3H,4H2,1H3;(H,5,6,7) |
| Standard InChI Key | NMJLTKKCQMCERO-UHFFFAOYSA-N |
| SMILES | C[NH+]1C=CN=C1S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Molecular Composition
The compound is a dual salt consisting of:
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2,2,2-Trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate
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Trifluoromethanesulfonate (CF₃SO₃⁻) as a counterion.
Molecular Formula
The molecular formula can be deduced as for the cationic part and for the anion.
General Synthetic Pathway
The synthesis typically involves:
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Preparation of the imidazolium salt: Reacting methylimidazole with a sulfonating agent such as chlorosulfonic acid.
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Introduction of the trichloroethyl group: This step involves alkylation using trichloroethanol or its derivatives.
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Counterion exchange: The trifluoromethanesulfonate is introduced via metathesis reactions with silver triflate or similar reagents.
Ionic Liquids
The compound's ionic nature makes it a candidate for use in ionic liquid formulations, which are valuable in:
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Green chemistry as solvents for catalysis.
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Electrochemical applications due to their conductivity.
Catalysis
Imidazolium-based compounds are often employed as precursors for N-heterocyclic carbene (NHC) catalysts, which are used in:
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Organometallic chemistry.
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Cross-coupling reactions.
Pharmaceutical Research
Sulfonated imidazolium derivatives have been investigated for their biological activity, particularly as antimicrobial agents or enzyme inhibitors.
Spectroscopic Characterization
Typical techniques for characterization include:
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NMR Spectroscopy: Proton (H) and Carbon (C) NMR to confirm structural integrity.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like sulfonates and imidazolium rings.
Crystallography
X-ray diffraction studies may reveal detailed molecular geometry and packing in the solid state.
Environmental Applications
Due to its ionic nature, this compound could be explored for:
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Water purification as an adsorbent or ion-exchange material.
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Catalysis in CO₂ capture processes.
Material Science
Its unique structure may facilitate applications in:
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Conductive polymers.
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Advanced battery electrolytes.
This compound represents an intersection of advanced synthetic chemistry and functional material science, offering opportunities for innovation across multiple disciplines. Further research into its properties and applications could unlock new technological advancements.
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